

# Spectroscopic Profile of 8-Methoxyquinoline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 8-Methoxyquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-Methoxyquinoline**, a significant heterocyclic compound. Detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics are presented to support research and development activities in medicinal chemistry and materials science.

## Core Spectroscopic Data

The structural elucidation of **8-Methoxyquinoline** is critically supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure of **8-Methoxyquinoline** in solution. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to a standard.

### $^1\text{H}$ NMR (Proton NMR) Data

Proton NMR spectroscopy reveals the number of different types of protons and their neighboring environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Note: Specific, assigned  $^1\text{H}$  NMR data with chemical shifts and coupling constants for **8-Methoxyquinoline** was not available in the search results. The table is provided as a template for where such data would be presented.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. PubChem indicates the availability of  $^{13}\text{C}$  NMR data for **8-Methoxyquinoline**.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

Note: Specific, assigned  $^{13}\text{C}$  NMR chemical shifts for **8-Methoxyquinoline** were not available in the search results. The table is provided as a template for where such data would be presented.

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **8-Methoxyquinoline** exhibits several key absorption bands.[\[2\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3049	Aromatic C-H Stretch
1570	C=C Aromatic Ring Stretch
1094-712	C-H Bending (in and out of plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The molecular formula of **8-Methoxyquinoline** is  $C_{10}H_9NO$ , and its molecular weight is 159.18 g/mol [\[1\]](#)

m/z	Relative Intensity	Assignment
159	High	Molecular Ion $[M]^+$
130	High	$[M - CHO]^+$
129	Highest	$[M - CH_2O]^+$

A notable characteristic in the mass spectrum of **8-Methoxyquinoline** is a peculiar fragmentation pattern involving the loss of all three methyl hydrogens.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### NMR Spectroscopy Protocol

A general procedure for acquiring high-resolution  $^1H$  and  $^{13}C$  NMR spectra of quinoline derivatives is as follows:

- Sample Preparation:
  - Accurately weigh 5-10 mg of **8-Methoxyquinoline**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,  $CDCl_3$ ) in a clean, dry 5 mm NMR tube.
  - For quantitative analysis, an internal standard can be added.
- Instrument Parameters ( $^1H$  NMR):
  - Spectrometer: 400 MHz or higher field strength.

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher corresponding field strength.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 512-1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
  - Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID).
  - Perform phase and baseline corrections.
  - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

## FT-IR Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid sample like **8-Methoxyquinoline** using the KBr pellet method is as follows:

- Sample Preparation:
  - Grind a small amount (1-2 mg) of **8-Methoxyquinoline** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Parameters:
  - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
  - Scan Range: Typically 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Data Acquisition:
  - Record a background spectrum of a blank KBr pellet.
  - Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
  - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry Protocol

A general protocol for acquiring a mass spectrum of **8-Methoxyquinoline** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is described below:

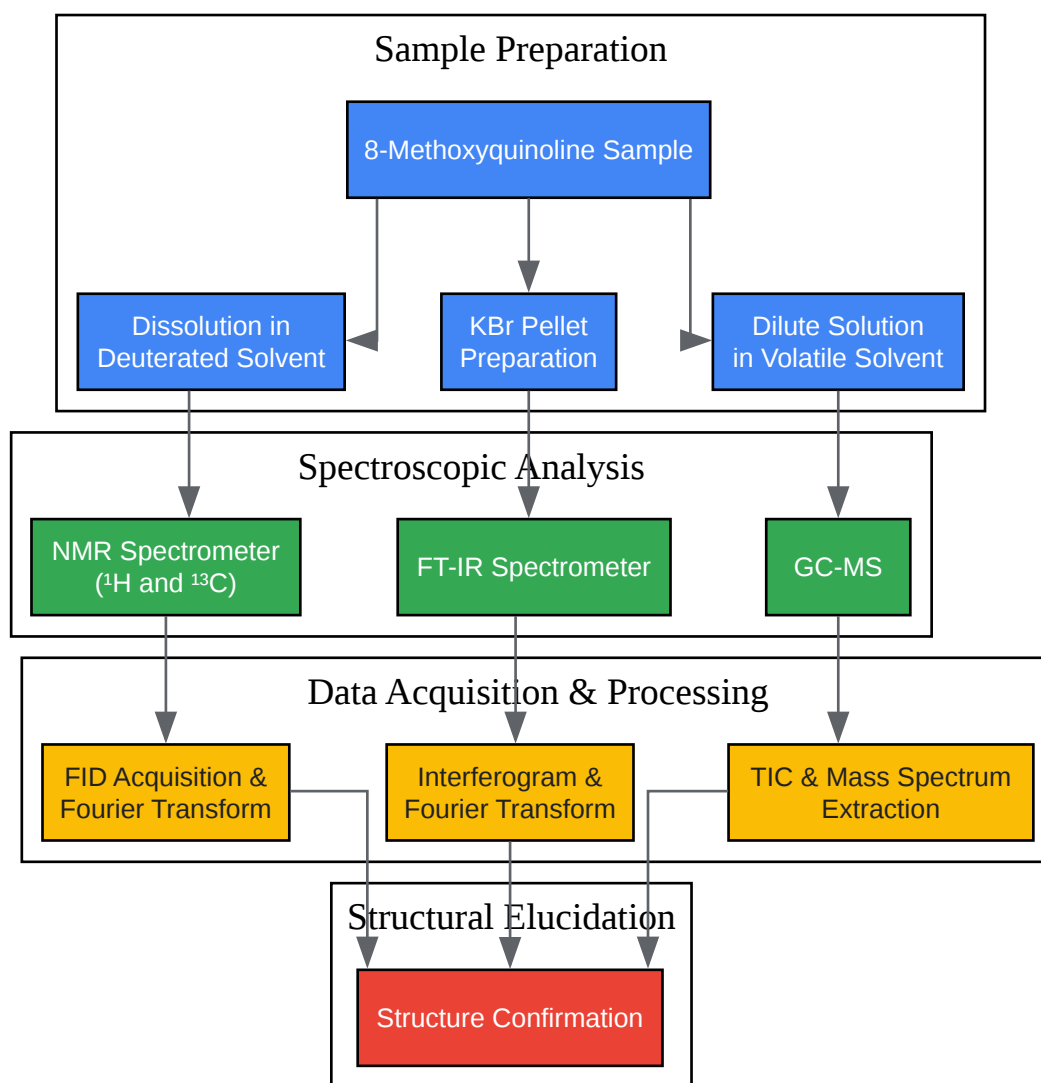
- Sample Preparation:
  - Prepare a dilute solution of **8-Methoxyquinoline** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- GC-MS Parameters:
  - Gas Chromatograph (GC):
    - Injector Temperature: 250 °C.
    - Column: A suitable capillary column (e.g., DB-5ms).

- Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range:  $m/z$  40-400 to cover the molecular ion and expected fragments.
  - Source Temperature: ~230 °C.
- Data Analysis:
  - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to **8-Methoxyquinoline**.
  - Extract the mass spectrum of the identified peak.
  - Analyze the fragmentation pattern to confirm the structure.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **8-Methoxyquinoline**.

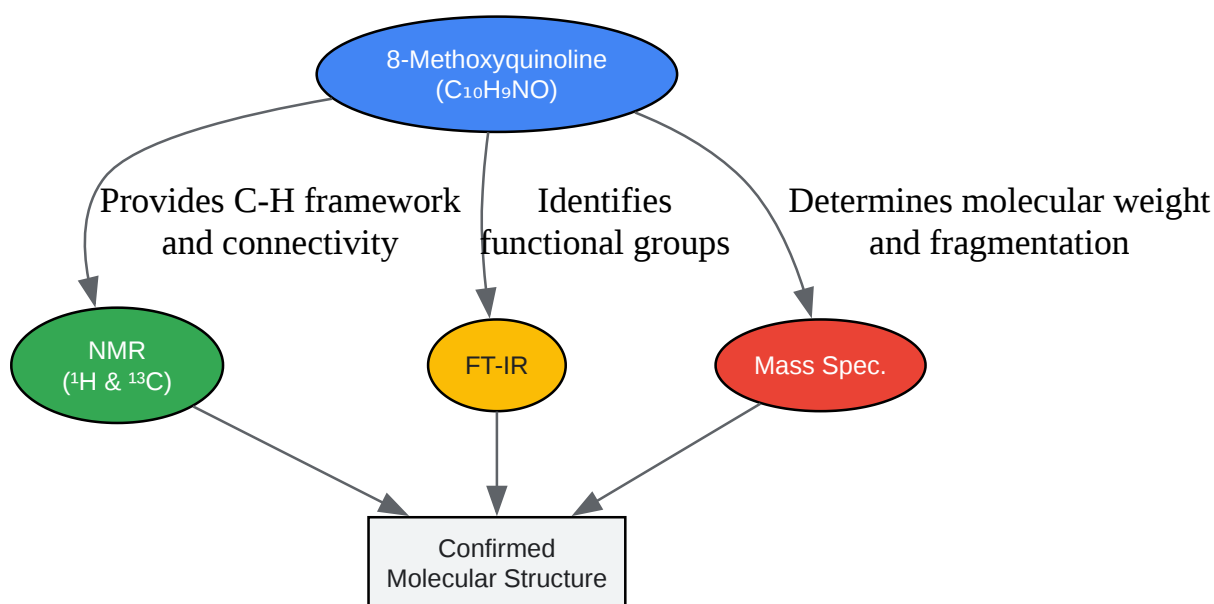


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A generalized workflow for the spectroscopic analysis of **8-Methoxyquinoline**.

## Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of **8-Methoxyquinoline**.



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Interrelation of spectroscopic data for structural elucidation.

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## References

- 1. 8-Methoxyquinoline |  $C_{10}H_9NO$  | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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